molecular formula C17H12N4O4S B10813446 6,7-Dihydroxy-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one

6,7-Dihydroxy-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one

Cat. No.: B10813446
M. Wt: 368.4 g/mol
InChI Key: SCMNGLSPJUWMKQ-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one is a synthetic coumarin derivative characterized by hydroxyl groups at positions 6 and 7 of the coumarin core and a 4-substituent comprising a phenyltetrazole thioether moiety. Coumarins are renowned for their diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory effects . The structural uniqueness of this compound lies in its sulfur-containing tetrazole group, which may enhance metabolic stability and binding interactions compared to other coumarin derivatives.

Properties

Molecular Formula

C17H12N4O4S

Molecular Weight

368.4 g/mol

IUPAC Name

6,7-dihydroxy-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one

InChI

InChI=1S/C17H12N4O4S/c22-13-7-12-10(6-16(24)25-15(12)8-14(13)23)9-26-17-18-19-20-21(17)11-4-2-1-3-5-11/h1-8,22-23H,9H2

InChI Key

SCMNGLSPJUWMKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC(=O)OC4=CC(=C(C=C34)O)O

Origin of Product

United States

Biological Activity

6,7-Dihydroxy-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chromone backbone with hydroxyl groups at positions 6 and 7, and a sulfanylmethyl group linked to a phenyltetrazole moiety. The structural formula can be represented as follows:

C16H14N4O3S\text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways.

  • Antioxidant Activity : The hydroxyl groups in the chromone structure contribute to significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit the production of pro-inflammatory cytokines, thereby modulating inflammatory responses.
  • Antimicrobial Activity : The presence of the phenyltetrazole group enhances its interaction with microbial targets, leading to potential antimicrobial effects against various pathogens.

Biological Activity Data

Biological ActivityMechanismReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine production
AntimicrobialDisruption of microbial cell membranes

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of 6,7-Dihydroxy-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentrations compared to control groups, suggesting strong antioxidant activity.

Case Study 2: Anti-inflammatory Potential

In vitro experiments demonstrated that treatment with the compound reduced TNF-alpha levels in macrophages stimulated by lipopolysaccharides (LPS). This finding supports its potential use in managing inflammatory diseases.

Case Study 3: Antimicrobial Properties

The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating promising antimicrobial activity.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that derivatives of chromen-2-one structures exhibit significant anticancer properties. In vitro studies have shown that 6,7-dihydroxy derivatives can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents. For example, studies have reported that compounds with similar structures inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of these diseases .

3. Antidiabetic Properties
Recent research has highlighted the potential of this compound in managing diabetes. It has been shown to inhibit key enzymes such as α-glucosidase and α-amylase, which play a role in carbohydrate metabolism. This inhibition can lead to improved glycemic control in diabetic models .

Synthesis and Structural Modifications

The synthesis of 6,7-dihydroxy-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one involves several chemical reactions, including the formation of the chromenone backbone and subsequent functionalization with tetrazole moieties. The synthetic routes often aim to enhance the compound's bioactivity and solubility, which are crucial for its therapeutic efficacy.

Synthesis Step Reagents Used Conditions
Formation of chromenoneVarious phenolic compoundsHeat under reflux
Introduction of sulfanylmethyl groupSulfanylmethyl halidesNucleophilic substitution
Tetrazole incorporation1-phenyltetrazol derivativesCondensation reactions

Case Studies

Case Study 1: Anticancer Activity
A study published in Molecules demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Neuroprotection
In a model of Alzheimer's disease, researchers found that treatment with a derivative of this compound reduced amyloid-beta accumulation and improved cognitive function in mice. This suggests a promising avenue for developing neuroprotective drugs targeting Alzheimer's pathology .

Case Study 3: Diabetes Management
A recent investigation into the antidiabetic effects showed that this compound significantly lowered blood glucose levels in diabetic rats by inhibiting carbohydrate-digesting enzymes. The findings support further exploration into its use as a dietary supplement for diabetes management .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6,7-Dihydroxy-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one with key analogs based on substituent chemistry, physicochemical properties, and biological implications.

Substituent-Driven Structural Comparisons

Compound Name Core Structure Position 4 Substituent Key Functional Groups
6,7-Dihydroxy-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one Coumarin Phenyltetrazole thioether -OH (6,7), -S-CH2-tetrazole
2-[(5-Benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole Oxadiazole Benzyltriazole thioether -S-CH2-triazole, -CH3
5,7-Dimethoxy-8-[(Z)-3'-methylbutan-1',3'-dienyl]coumarin Coumarin Prenyl group (C5) -OCH3 (5,7), isoprenoid chain
3-[2-(4-phenylthiazol-2-ylamino)acetyl]chromen-2-one Coumarin Thiazole-acetamide -NH-thiazole, acetyl group

Key Observations:

  • Tetrazole vs. Thiazoles, as in , exhibit distinct electronic profiles due to sulfur’s lone pairs, which may influence π-stacking interactions .
  • Hydroxyl vs. Methoxy Groups: The dihydroxy substitution at positions 6 and 7 enhances hydrogen-bonding capacity relative to methoxylated coumarins (e.g., ), which are more lipophilic. This could improve target binding but reduce blood-brain barrier penetration .
  • Sulfur Linkage: The thioether (-S-CH2-) group in the target compound and the triazole analog may confer resistance to oxidative degradation compared to ether or ester linkages .

Physicochemical Properties

Property Target Compound Triazole Analog Methoxy Coumarin Thiazole Coumarin
Molecular Weight (g/mol) ~414.4 ~387.4 ~342.3 ~377.4
Predicted logP ~2.1 ~3.0 ~3.5 ~2.8
Hydrogen Bond Donors 2 (-OH) 1 (-NH) 0 1 (-NH)
Sulfur Content Yes Yes No Yes

Implications:

  • The target compound’s lower logP than and suggests better aqueous solubility, advantageous for oral bioavailability.
  • Higher hydrogen-bond donor capacity may enhance target affinity but could limit membrane permeability .

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